molecular formula C11H18ClN3O2 B12071969 Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate

Cat. No.: B12071969
M. Wt: 259.73 g/mol
InChI Key: VRONWRKVSNSZJJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting intermediate is then reacted with 1-ethylpropylamine to introduce the 1-ethylpropyl group at the nitrogen atom of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The amino group at the 5-position can undergo oxidation to form nitro derivatives or reduction to form hydrazine derivatives.

    Condensation Reactions: The carboxylate group can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea are commonly used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Condensation Reactions: Catalysts like acetic acid or p-toluenesulfonic acid are often utilized.

Major Products Formed

    Substitution Reactions: Formation of 4-amino or 4-thio derivatives.

    Oxidation Reactions: Formation of nitro derivatives.

    Reduction Reactions: Formation of hydrazine derivatives.

    Condensation Reactions: Formation of imines or hydrazones.

Scientific Research Applications

Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate is unique due to the presence of the 4-chloro and 1-ethylpropyl groups, which can influence its reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.

Biological Activity

Ethyl 5-amino-4-chloro-1-(1-ethylpropyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of a hydrazine derivative with a β-keto ester in the presence of a chlorinating agent. This reaction is generally conducted in organic solvents like ethanol or methanol under reflux conditions. The compound can also be produced on an industrial scale using continuous flow reactors and advanced purification techniques to optimize yield and purity.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

CompoundMIC (μg/mL)Activity Type
This compoundTBDAntibacterial
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole)0.39Antibacterial

Antioxidant Activity

This compound has been investigated for its antioxidant properties. Pyrazole derivatives are known to scavenge free radicals and inhibit lipid peroxidation, contributing to their potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Pyrazoles are often studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition can lead to reduced production of inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites of various enzymes involved in metabolic pathways.

Receptor Modulation: It can function as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Case Studies

Several studies highlight the biological relevance of pyrazole derivatives:

  • Antibacterial Study: A recent investigation demonstrated that a related pyrazole compound exhibited significant antibacterial activity against multiple strains of bacteria, indicating the potential for further development into therapeutic agents .
  • Antioxidant Research: Studies have shown that pyrazoles can effectively reduce oxidative stress markers in vitro, suggesting their application in conditions characterized by high oxidative stress .
  • Inflammation Model: In animal models, pyrazole derivatives have been shown to reduce inflammation markers significantly when administered during inflammatory challenges, supporting their use in therapeutic settings for inflammatory diseases .

Properties

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

ethyl 5-amino-4-chloro-1-pentan-3-ylpyrazole-3-carboxylate

InChI

InChI=1S/C11H18ClN3O2/c1-4-7(5-2)15-10(13)8(12)9(14-15)11(16)17-6-3/h7H,4-6,13H2,1-3H3

InChI Key

VRONWRKVSNSZJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=C(C(=N1)C(=O)OCC)Cl)N

Origin of Product

United States

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